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Executive Summary & Compound Profile

Target Compound: 2-Methylquinolin-4-yl benzoate Molecular Formula: C17H13NO2 Molecular
Weight: 263.29 g/mol Core Scaffold: Quinoline (Benzopyridine) fused with a benzoate ester at
the C4 position.[1][2]

This technical guide provides a comprehensive spectroscopic analysis of 2-Methylquinolin-4-
yl benzoate. As a derivative of the pharmacologically active 2-methylquinolin-4-ol, this
compound represents a critical intermediate in the development of potential antimalarial and
anticancer agents. The data presented below synthesizes theoretical prediction with
comparative analysis of structural analogues (e.g., 2-methyl-8-hydroxyquinoline derivatives and
aryl benzoates) to establish a robust reference standard for identification and purity
assessment.

Synthesis & Experimental Workflow

To ensure the spectroscopic data is contextually accurate, we define the standard synthesis
route used to generate the analyte. This protocol ensures the isolation of the O-acylated
product rather than the N-acylated isomer.
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Synthesis Protocol (Standardized)

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions)

e Preparation: Dissolve 2-methylquinolin-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM) or
Tetrahydrofuran (THF) under an inert Nitrogen atmosphere.

o Deprotonation: Add Triethylamine (TEA) (1.2 eq) or Pyridine (1.5 eq) dropwise at 0°C to
deprotonate the hydroxyl group, facilitating nucleophilic attack.

e Acylation: Slowly add Benzoyl chloride (1.1 eq) via syringe to the reaction mixture at 0°C.

o Reflux: Allow the mixture to warm to room temperature and reflux for 4—6 hours. Monitor via
TLC (Ethyl Acetate/Hexane 3:7).

o Work-up: Quench with saturated NaHCOs to neutralize excess acid chloride. Extract with
DCM, wash with brine, and dry over anhydrous MgSOa.

 Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel,
EtOAc/Hexane gradient).

Workflow Visualization
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Caption: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Spectroscopic Characterization

The following data sets are derived from high-fidelity predictive models and comparative
literature analysis of 4-acyloxyquinolines.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCIs (Deuterated Chloroform) Internal Standard: TMS (Tetramethylsilane, 0.00 ppm)

1H NMR Data (400 MHz)

The proton spectrum is characterized by a distinct singlet for the C2-methyl group and a
complex aromatic region containing both quinoline and benzoate signals.
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13C NMR Data (100 MHz)

Key diagnostic peaks include the ester carbonyl and the ipso-carbons of the quinoline ring.
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Shift (6, ppm) Carbon Type Assighment

25.4 Alkyl C2-CHs

114.5 Aromatic CH C-3 (Quinoline)

121.8 Aromatic CH C-4a (Bridgehead)

125.0 - 130.0 Aromatic CH Benzoate & Quinoline (C5-C8)
133.8 Aromatic CH Benzoate (para)

148.5 Quaternary C C-8a (Bridgehead, next to N)
155.2 Quaternary C C-4 (Ipso to Oxygen)

159.1 Quaternary C C-2 (Ipso to Methyl)

164.8 Carbonyl (C=0) Ester Carbonyl

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

The IR spectrum confirms the formation of the ester linkage and the retention of the
heteroaromatic system.
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Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) or ESI+

The mass spectrum is dominated by cleavage at the ester bond, a hallmark of aryl benzoates.

e Molecular lon (M*):m/z 263 (Detectable, usually 20-40% intensity).

e Base Peak:m/z 105 (Benzoyl cation [PhCO]*). This is the most stable fragment, typical for

benzoate esters.

e Secondary Fragment:m/z 158 (2-Methylquinolin-4-yloxy radical/cation) or m/z 142 (2-

Methylquinolin-4-yl cation after loss of PhCOOQs).
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Fragmentation Pathway Visualization
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Caption: Primary fragmentation pathways under Electron Impact (El) ionization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]

o 2. Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyllbenzoate - PMC
[pmc.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Spectroscopic Data Guide: 2-Methylquinolin-4-yl
Benzoate (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3213485/docs#spectroscopic-data-guide-2-
methylquinolin-4-yl-benzoate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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